Cilengitide methanesulfonate is a cyclic pentapeptide that serves as an integrin antagonist, specifically targeting the integrins αvβ3 and αvβ5. It is derived from the cyclic RGD (Arg-Gly-Asp) sequence, which is known for its role in cell adhesion and migration. Cilengitide has been investigated primarily for its anti-angiogenic properties, making it a candidate for cancer therapy, particularly in treating glioblastomas and other solid tumors. The compound was developed in the early 1990s and has undergone various clinical trials to assess its efficacy and safety in cancer treatment .
Cilengitide was initially synthesized by researchers at Merck KGaA, who aimed to create a potent integrin antagonist. Its development involved several iterations of the RGD sequence, leading to the formation of the cyclic structure that enhances its biological activity. The compound has been evaluated in numerous preclinical and clinical studies, establishing its potential as a therapeutic agent in oncology .
Cilengitide methanesulfonate is classified as a small molecule drug and falls under the category of peptide-based therapeutics. It is specifically categorized as an integrin antagonist due to its mechanism of action, which involves blocking integrin-mediated processes critical for tumor growth and metastasis .
The synthesis of Cilengitide methanesulfonate involves several key steps that utilize solid-phase peptide synthesis techniques. The process begins with the coupling of protected amino acids on a solid support resin, followed by cyclization to form the cyclic structure.
The synthesis may include modifications such as N-methylation at specific positions to enhance biological activity and stability. For instance, N-methylation of one peptide bond has been shown to significantly increase antagonistic activity against integrins .
Cilengitide methanesulfonate is characterized by its cyclic structure containing five amino acids: Arg-Gly-Asp-Val (with methylation on Val). The cyclic nature of the molecule allows for a more rigid conformation compared to linear peptides.
The cyclic structure promotes specific interactions with integrins, enhancing its binding affinity and selectivity .
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been utilized to elucidate the molecular conformation of Cilengitide when bound to integrins, confirming crucial interactions between the amino acid side chains and the integrin binding sites .
Cilengitide can undergo various chemical reactions typical of peptide compounds:
The stability of Cilengitide methanesulfonate in physiological conditions is critical for its therapeutic application. Studies indicate that modifications such as N-methylation enhance metabolic stability while maintaining biological activity .
Cilengitide exerts its therapeutic effects primarily through antagonism of integrins αvβ3 and αvβ5, which are crucial for angiogenesis—the formation of new blood vessels from pre-existing ones. By binding to these integrins, Cilengitide inhibits their activation and downstream signaling pathways that promote tumor growth and metastasis.
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while mass spectrometry can confirm molecular weight and purity levels .
Cilengitide methanesulfonate has significant applications in scientific research and clinical settings:
Cilengitide methanesulfonate (EMD 121974) is a cyclic pentapeptide with the sequence cyclo(Arg-Gly-Asp-D-Phe-N-methyl-Val), developed as a selective antagonist of integrins αvβ3 and αvβ5. Its design originated from the "spatial screening" strategy pioneered by Kessler’s group in the 1990s. This approach systematically explored the conformational space of cyclic RGD (Arg-Gly-Asp) peptides by incorporating D-amino acids and N-methylated residues to enhance receptor specificity and metabolic stability. The precursor compound c(RGDfV) exhibited 100–1,000-fold increased activity against αvβ3 compared to linear RGD peptides but retained cross-reactivity with platelet receptor αIIbβ3. Subsequent N-methylation of the valine residue yielded c(RGDf(NMe)V), later named cilengitide, which achieved sub-nanomolar affinity for αvβ3 (IC₅₀ = 4.1 nM) and αvβ5 (IC₅₀ = 70 nM), with 10-fold selectivity over αIIbβ3 [1] [3].
The molecular rationale centered on conformational restriction:
Table 1: Evolution of Cilengitide from RGD Peptide Scaffolds
| Compound | Modifications | αvβ3 IC₅₀ | Key Improvements |
|---|---|---|---|
| Linear RGD peptides | None | >1,000 nM | Baseline activity |
| c(RGDfV) | Cyclization, D-Phe incorporation | 10–100 nM | 100–1,000x activity increase |
| Cilengitide | N-methyl-Val addition | 4.1 nM | Sub-nM affinity; enhanced proteolytic stability |
Cilengitide emerged as the first clinically evaluated anti-angiogenic small molecule targeting RGD-binding integrins. Its significance lies in three areas:
Mechanistic Probe for Integrin Signaling: Cilengitide inhibits "outside-in" signaling by disrupting ligand binding to αvβ3/αvβ5, suppressing FAK-Src-PI3K pathways. In glioblastoma models, this reduced hypoxia-inducible factor 1α (HIF-1α) expression and vessel density [4]. Unlike monoclonal antibodies (e.g., etaracizumab), cilengitide’s small size enables penetration into tumor parenchyma, making it a preferred tool for studying stromal-tumor crosstalk [5].
Dual Anti-Tumor and Anti-Angiogenic Activity: Preclinical studies demonstrated direct activity against tumor cells expressing αvβ3/αvβ5 and indirect effects on endothelial cells. In orthotopic glioblastoma models, cilengitide monotherapy extended survival from 4–6 weeks to >16 weeks by inhibiting endothelial progenitor cell (EPC) differentiation and reducing vascular permeability [3] [4].
Synergy with Cytotoxic Therapy: Cilengitide enhanced radiation and temozolomide efficacy in glioblastoma by normalizing tumor vasculature and improving drug delivery. This synergy was particularly evident in O6-methylguanine-DNA methyltransferase (MGMT)-promoter methylated tumors [4] [8].
Table 2: Key Integrin Targets of Cilengitide in Oncology Research
| Integrin | Expression in Cancer | Biological Role | Cilengitide IC₅₀ |
|---|---|---|---|
| αvβ3 | Glioma cells, tumor vasculature | Angiogenesis, migration, invasion | 4.1 nM |
| αvβ5 | Activated endothelial cells | VEGF-mediated angiogenesis | 70 nM |
| α5β1 | Tumor fibroblasts | Fibronectin assembly | >1,000 nM |
| αIIbβ3 | Platelets | Thrombosis | 250 nM |
Despite its mechanistic promise, cilengitide’s clinical translation revealed fundamental knowledge gaps:
Tumor heterogeneity in αvβ3 expression, with some glioblastoma subclones utilizing integrin-independent invasion pathways [4].
Limited Biomarker Validation: No reliable predictive biomarkers exist for patient selection. While αvβ3 expression correlated with response in preclinical models, clinical validation was inconsistent due to spatial heterogeneity in human tumors [5] [8].
Incomplete Understanding of Bidirectional Signaling: Cilengitide’s paradoxical effects at high concentrations (>1 µM) include ligand-mimetic activation of αvβ3, triggering pro-survival signals. This highlights the context-dependent nature of integrin activation [2] [5].
Current research priorities focus on:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5